3-cyclopropyl-1,2-oxazole-5-sulfonylchloride
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Overview
Description
3-cyclopropyl-1,2-oxazole-5-sulfonylchloride is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 g/mol . It is characterized by the presence of a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride typically involves the reaction of cyclopropylamine with oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
3-cyclopropyl-1,2-oxazole-5-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxazole derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclopropyl-1,2-oxazole-5-sulfonylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The oxazole ring can also interact with various biological targets, modulating their function and activity .
Comparison with Similar Compounds
3-cyclopropyl-1,2-oxazole-5-sulfonylchloride can be compared with other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Tosyl chloride: A commonly used sulfonyl chloride in organic synthesis with a toluene-based structure.
The uniqueness of this compound lies in its combination of a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-12(9,10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGTKYWJCIGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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